2-(Chloromethyl)phenyl isocyanate

Physical properties Handling Liquid dispensing

2-(Chloromethyl)phenyl isocyanate (CAS 52986-66-0) is a bifunctional aromatic compound with both an isocyanate group (-NCO) and an ortho-chloromethyl group (-CH₂Cl) on the benzene ring. With molecular formula C₈H₆ClNO and molecular weight 167.59 g/mol, this compound exists as a colorless liquid at ambient temperature.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 52986-66-0
Cat. No. B1598475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)phenyl isocyanate
CAS52986-66-0
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCl)N=C=O
InChIInChI=1S/C8H6ClNO/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2
InChIKeyXTYOTPBIDRGAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)phenyl isocyanate CAS 52986-66-0: Bifunctional Aryl Isocyanate for Sequential Heterocyclic Synthesis and Polymer Functionalization


2-(Chloromethyl)phenyl isocyanate (CAS 52986-66-0) is a bifunctional aromatic compound with both an isocyanate group (-NCO) and an ortho-chloromethyl group (-CH₂Cl) on the benzene ring [1]. With molecular formula C₈H₆ClNO and molecular weight 167.59 g/mol, this compound exists as a colorless liquid at ambient temperature [2]. Its dual orthogonal reactivity enables stepwise functionalization: the isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiourethanes respectively , while the benzyl chloride moiety can subsequently undergo nucleophilic substitution . This compound is widely employed as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic systems, pharmaceutical intermediates, agrochemicals, and functional polymers .

2-(Chloromethyl)phenyl isocyanate CAS 52986-66-0: Why Para-Isomers, Meta-Isomers, or Monofunctional Isocyanates Cannot Substitute


Substitution with structurally similar analogs such as 4-(chloromethyl)phenyl isocyanate (CAS 29173-65-7), 3-(chloromethyl)phenyl isocyanate (CAS 117098-59-6), phenyl isocyanate (CAS 103-71-9), or benzyl isocyanate (CAS 3173-56-6) introduces functionally meaningful alterations in physical state, handling requirements, and achievable molecular architectures. 2-(Chloromethyl)phenyl isocyanate is a liquid at ambient temperature [1], whereas its para-isomer is a solid with a melting point of 32–33 °C , demanding different storage and dispensing workflows. Monofunctional isocyanates such as phenyl isocyanate and benzyl isocyanate [2] lack the second reactive handle (the -CH₂Cl group), thereby precluding the sequential, orthogonal functionalization or crosslinking strategies that define the synthetic utility of 2-(chloromethyl)phenyl isocyanate. Additionally, ortho-substitution can sterically modulate the reactivity of the isocyanate group [3], influencing reaction selectivity relative to meta- and para-substituted counterparts. The evidence presented in Section 3 quantifies these differences.

2-(Chloromethyl)phenyl isocyanate CAS 52986-66-0: Comparative Evidence on Physical State, Density, Orthogonal Reactivity, and Heterocyclic Selectivity


Physical State Differentiation: 2-(Chloromethyl)phenyl isocyanate is a Liquid Whereas 4-(Chloromethyl)phenyl isocyanate is a Solid at Ambient Temperature

2-(Chloromethyl)phenyl isocyanate (CAS 52986-66-0) is a colorless liquid at room temperature, whereas its para-isomer 4-(chloromethyl)phenyl isocyanate (CAS 29173-65-7) is a solid with a melting point of 32–33 °C . The meta-isomer 3-(chloromethyl)phenyl isocyanate (CAS 117098-59-6) is also reported as a liquid, though limited published physical data exist . This physical state difference directly impacts handling, automated liquid dispensing compatibility, and storage requirements [1].

Physical properties Handling Liquid dispensing

Density Comparison: 2-(Chloromethyl)phenyl isocyanate (1.241 g/mL) vs. 4-(Chloromethyl)phenyl isocyanate (1.216 g/mL) vs. Phenyl Isocyanate (1.096 g/mL)

The density of 2-(chloromethyl)phenyl isocyanate is 1.241 g/mL at 25 °C [1], which is higher than that of 4-(chloromethyl)phenyl isocyanate (1.216 g/mL at 25 °C) , phenyl isocyanate (1.096 g/mL at 25 °C) , and benzyl isocyanate (approximately 1.078–1.084 g/mL) [2]. The higher density reflects the presence of the chlorine atom and ortho-substitution pattern, and this measurable property can serve as a quality control metric to confirm compound identity and purity.

Density Physical characterization Quality control

Bifunctional Orthogonal Reactivity Enables Sequential, Regioselective Functionalization Not Achievable with Monofunctional Isocyanates

2-(Chloromethyl)phenyl isocyanate possesses two chemically distinct and orthogonally reactive electrophilic centers: an aryl isocyanate group (-NCO) and a benzyl chloride group (-CH₂Cl) . The isocyanate group reacts selectively with amines to form ureas, and with alcohols to form carbamates . The benzyl chloride moiety is stable under typical isocyanate reaction conditions and can subsequently undergo nucleophilic substitution with a second nucleophile, such as an amine, thiol, or azide [1]. In contrast, monofunctional analogs—phenyl isocyanate (CAS 103-71-9) and benzyl isocyanate (CAS 3173-56-6)—possess only the isocyanate group [2], offering no second reactive site for further elaboration. Among bifunctional analogs, the ortho-substitution pattern of 2-(chloromethyl)phenyl isocyanate can introduce steric modulation of the isocyanate reactivity that differs from the para- and meta-isomers [3].

Bifunctional reagents Orthogonal reactivity Sequential synthesis

Ortho-Chloromethyl Substitution Enables Intramolecular Cyclization to Benzo-Oxazines and Isoindolinones

The ortho relationship between the isocyanate and chloromethyl groups in 2-(chloromethyl)phenyl isocyanate enables intramolecular cyclization reactions that are geometrically inaccessible to para- and meta-isomers. Specifically, 2-(chloromethyl)phenyl isocyanate reacts with nucleophiles bearing appropriate secondary reactive centers to form the corresponding benzo-oxazines [1]. Additionally, o-chloromethyl-substituted arylmagnesium reagents react with isocyanates to produce 1-isoindolinone bicyclic systems [2]. The para-isomer 4-(chloromethyl)phenyl isocyanate is instead documented for use in intermolecular carbamate formation with Hoechst 33258, yielding linear, acyclic derivatives rather than cyclic systems [3].

Heterocyclic synthesis Intramolecular cyclization Benzo-oxazines

2-(Chloromethyl)phenyl isocyanate CAS 52986-66-0: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Automated High-Throughput Synthesis and Parallel Library Generation Requiring Direct Liquid Dispensing

In automated high-throughput synthesis platforms, liquid reagents are strongly preferred over solids due to compatibility with automated liquid handling systems and elimination of dissolution steps. 2-(Chloromethyl)phenyl isocyanate is a liquid at ambient temperature [1], enabling direct volumetric dispensing without pre-heating. In contrast, the solid para-isomer 4-(chloromethyl)phenyl isocyanate (mp 32–33 °C) requires dissolution or melting before use , adding workflow steps and potentially introducing solvent compatibility issues. Procurement for automated synthesis applications should specify the ortho-isomer to maintain workflow efficiency and minimize manual intervention.

Two-Step Orthogonal Bioconjugation and Polymer Crosslinking Requiring Sequential Reactivity

2-(Chloromethyl)phenyl isocyanate is uniquely suited for applications requiring sequential, orthogonal functionalization: the isocyanate group can first be reacted with an amine- or alcohol-containing scaffold (e.g., a polymer, surface, or biomolecule) to form a stable urea or carbamate linkage, while leaving the chloromethyl group intact [1]. In a subsequent step, the chloromethyl group can undergo nucleophilic substitution with a second nucleophile, such as a thiol or amine, to introduce a second functional moiety or create crosslinks . Monofunctional isocyanates (e.g., phenyl isocyanate, benzyl isocyanate) cannot support this two-step strategy because they lack the second reactive handle .

Synthesis of Benzo-Oxazine and Isoindolinone Heterocyclic Scaffolds via Intramolecular Cyclization

2-(Chloromethyl)phenyl isocyanate should be specified when the synthetic target includes benzo-oxazine or isoindolinone heterocycles that require intramolecular cyclization between the isocyanate group and the ortho-chloromethyl substituent [1]. The ortho relationship of these two reactive groups is essential for the geometric feasibility of ring closure. Para- and meta-isomers (e.g., 4-(chloromethyl)phenyl isocyanate) cannot support this cyclization pathway and instead yield linear, acyclic products such as carbamates when reacted with nucleophiles . For medicinal chemistry programs exploring benzo-fused heterocycles as pharmacophores, the ortho-isomer is the requisite building block.

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